PIM Kinase Inhibitory Activity: Patent-Derived Quantitative Benchmarking Against Class Representatives
The thiazolecarboxamide–pyridinecarboxamide compound class, of which N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]pyridine-4-carboxamide is a member, has been characterized in Incyte Corporation patents for PIM kinase inhibition. Patent data from US 10,517,858 B2 and US 10,828,290 B2 report IC50 values for representative examples: Example 2 (a 4-[(3S)-3-aminopiperidin-1-yl]quinolin-3-yl-thiazole-4-carboxamide) achieved an IC50 of 40 nM against PIM-1 and PIM-3 [1]; Example 54 (Diastereoisomer 2) demonstrated an IC50 of 100 nM against PIM-1 and PIM-3 [2]; the broader class includes compounds with IC50 values <100 nM [3]. These data establish a quantitative potency range for the scaffold class that can be used to benchmark the target compound when compound-specific PIM data become available [4].
| Evidence Dimension | PIM-1/PIM-3 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No compound-specific PIM IC50 published to date |
| Comparator Or Baseline | Incyte patent Example 2 (3-amino-piperidinyl-quinolinyl-thiazole carboxamide): IC50 = 40 nM; Example 54 (Diastereoisomer 2): IC50 = 100 nM; Class range: IC50 <100 nM to 40 nM |
| Quantified Difference | Not calculable for target compound; scaffold class range spans approximately 2.5-fold (40–100 nM), indicating that subtle structural variations within the class modulate potency |
| Conditions | PIM-1 and PIM-3 kinase assays; 20 μL reactions in white 384-well polystyrene plates; compound/DMSO dosing per BindingDB entries |
Why This Matters
For procurement decisions, users selecting among thiazolecarboxamide analogs for PIM kinase screening must verify compound-specific PIM IC50 values, as even structurally close analogs within this patent family exhibit potency differences of ≥2.5-fold.
- [1] BindingDB. BDBM377145: N-{4-[(3S)-3-Aminopiperidin-1-yl]quinolin-3-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide. IC50 = 40 nM (PIM-1/PIM-3). US Patents US10265307, US10517858, US10828290. Accessed 2026. View Source
- [2] BindingDB. BDBM377214: US10265307 Example 54-2 / US10517858 Example 54 (Diastereoisomer 2) / US10828290 Example 54. IC50 = 100 nM (PIM-1/PIM-3). Accessed 2026. View Source
- [3] BindingDB Ki Summary. Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. US Patent US10828290. IC50 <100 nM. Publication Date 2020-11-10. View Source
- [4] Xue C-B, Li Y-L, Feng H, Zhang K (Incyte Corp). Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. US Patent US-10517858-B2. PubChem Patent Summary. Granted 2019-12-31. View Source
